molecular formula C6H12N2O2 B6244173 (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis CAS No. 69091-16-3

(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis

Cat. No.: B6244173
CAS No.: 69091-16-3
M. Wt: 144.17 g/mol
InChI Key: DPYMAXOKJUBANR-OLQVQODUSA-N
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Description

(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. It is a member of the morpholine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, typically involves the nitrosation of 2,6-dimethylmorpholine. One common method includes the reaction of 2,6-dimethylmorpholine with nitrous acid under controlled conditions to introduce the nitroso group at the 4-position. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso derivative.

Industrial Production Methods

Industrial production of this compound, may involve large-scale nitrosation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Toxicology and Carcinogenicity Studies

(2R,6S)-2,6-Dimethyl-4-nitrosomorpholine has been extensively researched for its carcinogenic potential. Studies have shown that nitrosamines can form in various environments and are linked to cancer development in humans:

  • Mechanism of Action : Nitrosamines like (2R,6S)-2,6-dimethyl-4-nitrosomorpholine are formed from secondary amines and nitrosating agents. They can induce DNA damage through alkylation processes, leading to mutations that may result in cancer .
  • Case Study : A comprehensive study published in toxicology journals demonstrated that exposure to (2R,6S)-2,6-dimethyl-4-nitrosomorpholine resulted in increased tumor incidence in laboratory animals. This research highlights the need for stringent regulations concerning nitrosamine exposure in industrial settings .

Pharmaceutical Research

The compound has also been investigated for its potential use as a pharmaceutical agent:

  • Drug Development : Researchers are exploring the use of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine derivatives as potential inhibitors of specific biological pathways implicated in cancer progression. Its ability to interact with cellular mechanisms makes it a candidate for further drug development .
  • Case Study : A recent patent application highlighted the use of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine derivatives as SOS1 inhibitors in cancer therapy. This application indicates a promising direction for utilizing this compound in targeted cancer treatment strategies .

Environmental Impact Studies

Given its classification as a carcinogenic substance, (2R,6S)-2,6-dimethyl-4-nitrosomorpholine is also studied within environmental science:

  • Regulatory Framework : Various environmental management plans categorize nitrosamines as hazardous substances due to their potential to contaminate water sources and affect human health. Monitoring programs have been established to track levels of such compounds in industrial effluents .
  • Data Table : Below is a summary of regulatory limits and findings related to (2R,6S)-2,6-dimethyl-4-nitrosomorpholine:
Study/Regulation Findings Regulatory Limit
Canadian Chemical Management PlanIdentified as a carcinogen0.1% threshold for secondary amines
EU REACH RegulationListed on the Candidate List due to carcinogenic propertiesSubject to strict reporting requirements
Environmental Monitoring ReportsDetected levels indicate potential riskContinuous monitoring required

Industrial Applications

While primarily noted for its health risks, certain controlled applications exist:

  • Corrosion Inhibitors : In some industrial settings, (2R,6S)-2,6-dimethyl-4-nitrosomorpholine may be used as a component in corrosion inhibitors. However, due to its hazardous nature, its use is heavily regulated and often replaced with safer alternatives .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, involves its interaction with molecular targets through its nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The pathways involved may include nitrosation reactions that modify the activity of enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-dimethylmorpholine: Lacks the nitroso group, making it less reactive in certain chemical reactions.

    (2R,6S)-2,6-dimethyl-4-nitromorpholine: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.

    (2R,6S)-2,6-dimethyl-4-aminomorpholine: Resulting from the reduction of the nitroso group, with distinct biological and chemical properties.

Uniqueness

(2R,6S)-2,6-dimethyl-4-nitrosomorpholine, cis, is unique due to its specific stereochemistry and the presence of the nitroso group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Biological Activity

(2R,6S)-2,6-Dimethyl-4-nitrosomorpholine, commonly referred to as 2,6-dimethyl-N-nitrosomorpholine (DMNM), is a cyclic nitrosamine with significant biological implications, particularly in carcinogenicity. This compound is formed through the nitrosation of secondary amines and has been studied for its toxicity and potential health risks associated with exposure.

  • Chemical Formula : C₆H₁₂N₂O₂
  • Molecular Weight : 144.17 g/mol
  • Structure : The compound features a morpholine ring with two methyl groups at the 2 and 6 positions and a nitroso group at the 4 position.

Carcinogenicity

DMNM has been shown to possess potent carcinogenic properties. Research indicates that exposure to DMNM leads to tumor formation in various animal models:

  • Animal Studies : Long-term studies involving Syrian golden hamsters demonstrated that administration of DMNM resulted in significant tumor development. For instance, in one study, hamsters treated with DMNM exhibited tumors primarily in the esophagus and nasal turbinates within 34 weeks of treatment . Another study found that 53% of rats developed liver tumors after being administered DMNM .
Study ReferenceAnimal ModelDosageObserved Tumors
Reznik et al. (1978)Syrian Golden HamsterWeekly gavageEsophageal and nasal tumors
Mohr et al. (1977)Rats4 mg/week for 30 weeksLiver tumors (hepatocellular and Kupffer cell origin)
Curphey et al. (1987)Syrian Golden HamsterWeekly gavagePancreatic acinar cell DNA damage

The carcinogenic mechanism of DMNM is believed to involve the formation of DNA adducts, leading to mutations that promote tumorigenesis. The presence of methyl groups adjacent to the nitroso function enhances the reactivity of the compound, potentially increasing its carcinogenicity compared to structurally similar compounds .

Toxicological Evaluation

DMNM has undergone preliminary toxicological evaluations indicating significant health risks associated with its exposure:

  • Toxicity Studies : The Office of Environmental Health Hazard Assessment (OEHHA) reported that DMNM passed initial animal data screenings but raised concerns regarding its carcinogenic potential. The compound's structural similarities to other known carcinogens further underscore its risk profile .

Epidemiological Data

Currently, there are no comprehensive epidemiological studies directly linking DMNM exposure to cancer incidence in humans. However, occupational exposure in industries such as rubber manufacturing and metalworking has been noted as a potential risk factor for workers .

Case Studies

Several case studies have highlighted the risks associated with DMNM exposure:

  • Occupational Exposure : Workers in environments utilizing metalworking fluids containing nitrosamines have shown increased biomarkers for DNA damage.
  • Animal Models : Studies consistently demonstrate high tumor incidence rates in animals exposed to DMNM, reinforcing its classification as a probable human carcinogen.

Properties

CAS No.

69091-16-3

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S,6R)-2,6-dimethyl-4-nitrosomorpholine

InChI

InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

DPYMAXOKJUBANR-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)N=O

Canonical SMILES

CC1CN(CC(O1)C)N=O

Purity

95

Origin of Product

United States

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